molecular formula C16H20N2O3 B4822836 N-(5-TERT-BUTYL-12-OXAZOL-3-YL)-2-(3-METHYLPHENOXY)ACETAMIDE

N-(5-TERT-BUTYL-12-OXAZOL-3-YL)-2-(3-METHYLPHENOXY)ACETAMIDE

Cat. No.: B4822836
M. Wt: 288.34 g/mol
InChI Key: PBAAQAVUXWPAHL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(5-TERT-BUTYL-12-OXAZOL-3-YL)-2-(3-METHYLPHENOXY)ACETAMIDE is a synthetic organic compound that belongs to the class of oxazole derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-TERT-BUTYL-12-OXAZOL-3-YL)-2-(3-METHYLPHENOXY)ACETAMIDE typically involves the following steps:

    Formation of the Oxazole Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Attachment of the Tert-Butyl Group:

    Formation of the Acetamide Moiety: This involves the reaction of the oxazole derivative with 3-methylphenoxyacetic acid under amide bond-forming conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the tert-butyl group or the phenoxy moiety.

    Reduction: Reduction reactions could target the oxazole ring or the acetamide group.

    Substitution: The phenoxy group may participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride may be used.

    Substitution: Conditions may vary, but typical reagents include halogenating agents or nucleophiles like amines or thiols.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol or amine.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological pathways involving oxazole derivatives.

    Medicine: Potential use as a drug candidate due to its structural features.

    Industry: Possible applications in materials science or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(5-TERT-BUTYL-12-OXAZOL-3-YL)-2-(3-METHYLPHENOXY)ACETAMIDE would depend on its specific biological target. Generally, oxazole derivatives can interact with enzymes or receptors, modulating their activity. The compound may bind to a specific site on a protein, altering its function and leading to a biological response.

Comparison with Similar Compounds

Similar Compounds

    N-(5-TERT-BUTYL-12-OXAZOL-3-YL)-2-(3-METHYLPHENOXY)ACETAMIDE: can be compared to other oxazole derivatives such as:

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern, which may confer unique biological activity or chemical reactivity compared to other similar compounds.

Properties

IUPAC Name

N-(5-tert-butyl-1,2-oxazol-3-yl)-2-(3-methylphenoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N2O3/c1-11-6-5-7-12(8-11)20-10-15(19)17-14-9-13(21-18-14)16(2,3)4/h5-9H,10H2,1-4H3,(H,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBAAQAVUXWPAHL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)OCC(=O)NC2=NOC(=C2)C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(5-TERT-BUTYL-12-OXAZOL-3-YL)-2-(3-METHYLPHENOXY)ACETAMIDE
Reactant of Route 2
Reactant of Route 2
N-(5-TERT-BUTYL-12-OXAZOL-3-YL)-2-(3-METHYLPHENOXY)ACETAMIDE
Reactant of Route 3
Reactant of Route 3
N-(5-TERT-BUTYL-12-OXAZOL-3-YL)-2-(3-METHYLPHENOXY)ACETAMIDE
Reactant of Route 4
Reactant of Route 4
N-(5-TERT-BUTYL-12-OXAZOL-3-YL)-2-(3-METHYLPHENOXY)ACETAMIDE
Reactant of Route 5
Reactant of Route 5
N-(5-TERT-BUTYL-12-OXAZOL-3-YL)-2-(3-METHYLPHENOXY)ACETAMIDE
Reactant of Route 6
Reactant of Route 6
N-(5-TERT-BUTYL-12-OXAZOL-3-YL)-2-(3-METHYLPHENOXY)ACETAMIDE

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.